molecular formula C9H19N3O B090361 N,N-Diethylpiperazine-1-carboxamide CAS No. 119-54-0

N,N-Diethylpiperazine-1-carboxamide

Cat. No. B090361
CAS RN: 119-54-0
M. Wt: 185.27 g/mol
InChI Key: IWJSZNIFIDAYDY-UHFFFAOYSA-N
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Description

N,N-Diethylpiperazine-1-carboxamide is a chemical compound that is part of a broader class of substances known for their potential pharmacological properties. While the provided papers do not directly discuss N,N-Diethylpiperazine-1-carboxamide, they do provide insights into related compounds that can help infer some of the characteristics and applications of N,N-Diethylpiperazine-1-carboxamide. For instance, compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with specific carboxamide precursors. For example, the synthesis of N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides includes treating a chloroderivative with excess amine, followed by a cyclocondensation reaction . Similarly, the synthesis of amides in the N-methylpiperazine series involves reactions with 1-methylpiperazine and various chlorobenzoyl chlorides or benzotriazol-1-yl benzoates . These methods suggest that the synthesis of N,N-Diethylpiperazine-1-carboxamide would likely involve amine reactions with appropriate carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of compounds within the piperazine series is characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms. The substitution patterns on the piperazine ring and the nature of the amide group play a crucial role in determining the biological activity of these compounds. For instance, the presence of the N,N-diethyl group and other substituents can significantly influence the potency and selectivity of the compounds as anti-inflammatory or analgesic agents .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the functional groups attached to the piperazine core. The amide group, in particular, can participate in various chemical reactions, such as amidation, reduction, and substitution reactions. For example, the synthesis of N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide involves a reduction step using hydrazine hydrate over Raney nickel . These reactions are essential for modifying the structure and, consequently, the pharmacological profile of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Diethylpiperazine-1-carboxamide, such as solubility, melting point, and stability, would be influenced by its molecular structure. Although the provided papers do not detail these properties for N,N-Diethylpiperazine-1-carboxamide specifically, they do mention that the synthesized compounds were tested for their pharmacological effects, which implies that these properties were likely optimized to ensure adequate bioavailability and activity . The lack of acute gastrolesivity in the tested compounds indicates that the physical and chemical properties of these molecules are conducive to their safe administration .

Scientific Research Applications

Antimicrobial Polymers

  • Specific Scientific Field: Biomedical sector, healthcare products, water purification systems, and food packaging .
  • Summary of the Application: Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes. These polymers are incorporated with low molecular weight bioactive agents or disinfectants .

Proteomics Research

  • Specific Scientific Field: Proteomics .
  • Summary of the Application: “N,N-Diethylpiperazine-1-carboxamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Piperidine Derivatives

  • Specific Scientific Field: Pharmaceutical industry .
  • Summary of the Application: Piperidines, which “N,N-Diethylpiperazine-1-carboxamide” could potentially be a derivative of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Proteomics Research

  • Specific Scientific Field: Proteomics .
  • Summary of the Application: “N,N-Diethylpiperazine-1-carboxamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Piperidine Derivatives

  • Specific Scientific Field: Pharmaceutical industry .
  • Summary of the Application: Piperidines, which “N,N-Diethylpiperazine-1-carboxamide” could potentially be a derivative of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

properties

IUPAC Name

N,N-diethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-3-11(4-2)9(13)12-7-5-10-6-8-12/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJSZNIFIDAYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152284
Record name N,N-Diethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylpiperazine-1-carboxamide

CAS RN

119-54-0
Record name N,N-Diethyl-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylpiperazine-1-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylpiperazine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIETHYLPIPERAZINE-1-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRN87C278X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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